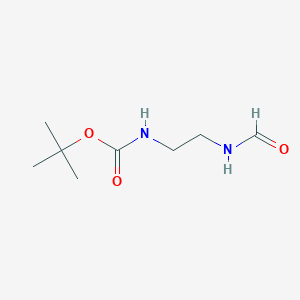

tert-butyl N-(2-formamidoethyl)carbamate

Vue d'ensemble

Description

“tert-butyl N-(2-formamidoethyl)carbamate” is a carbamate derivative . It is available in powder form . The IUPAC name for this compound is “tert-butyl 2-(formylamino)ethylcarbamate” and its molecular formula is C8H16N2O3 .

Molecular Structure Analysis

The molecular weight of “tert-butyl N-(2-formamidoethyl)carbamate” is 188.23 . The InChI code for this compound is "1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-4-9-6-11/h6H,4-5H2,1-3H3,(H,9,11)(H,10,12)" . The compound contains a total of 28 bonds, including 12 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .Physical And Chemical Properties Analysis

“tert-butyl N-(2-formamidoethyl)carbamate” is a powder with a molecular weight of 188.23 . The storage temperature is room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Transformations :

- Reeves et al. (2014) described the addition of carbamoyl anions derived from N,N-disubstituted formamides and LDA to N-tert-butyl nitrones, providing a direct route to α-(N-hydroxy)amino amides and demonstrating tert-butyl deprotection or N-deoxygenation derivatization processes (Reeves et al., 2014).

- Pak and Hesse (1998) detailed the synthesis of penta-N-protected polyamide derivatives, highlighting the role of tert-butyl in selective deprotection and acylation (Pak & Hesse, 1998).

Catalysis and Reactions :

- Azizi et al. (2015) developed a process using tert-butyl hydroperoxide and Fe3O4@EDTA–Cu(II) nanoparticles for oxidative coupling of formamides, demonstrating the synthesis of enol carbamates (Azizi et al., 2015).

- Saberi and Poorsadeghi (2017) achieved the synthesis of enol carbamates through nickel-catalyzed oxidative coupling of formamides with 1,3-dicarbonyl compounds, using tert-butyl hydroperoxide at mild temperatures (Saberi & Poorsadeghi, 2017).

Materials Science and Sensory Applications :

- Sun et al. (2015) synthesized benzothizole modified carbazole derivatives with tert-butyl moieties and discovered their utility in forming organogels and as fluorescent materials for detecting acid vapors (Sun et al., 2015).

Organic Synthesis Building Blocks :

- Guinchard et al. (2005) prepared tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their utility as N-(Boc) nitrone equivalents in organic synthesis (Guinchard et al., 2005).

Advanced Material Applications :

- Al-Muntasheri et al. (2007) investigated a polyacrylamide/tert-butyl acrylate-based gel for water shut-off treatments in high-temperature conditions, focusing on the rheological properties and kinetics of gelation reactions (Al-Muntasheri et al., 2007).

Novel Chemical Reactions and Syntheses :

- He et al. (2011) developed a method for direct amidation of azoles with formamides, utilizing tert-butyl perbenzoate under metal-free conditions (He et al., 2011).

Environmental Applications :

- Takeda et al. (2012) worked on cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates using tert-butyl hypoiodite, highlighting an environmental application (Takeda et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-(2-formamidoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-4-9-6-11/h6H,4-5H2,1-3H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTRPQLUJIILIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(2-formamidoethyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Acetyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B1521269.png)

![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1521270.png)

![N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B1521288.png)

![3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine](/img/structure/B1521291.png)